![molecular formula C24H18F3NO B2855154 2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-93-4](/img/structure/B2855154.png)
2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
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Description
2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a useful research compound. Its molecular formula is C24H18F3NO and its molecular weight is 393.409. The purity is usually 95%.
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Biological Activity
2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and implications for drug development.
- Molecular Formula : C19H16F3N
- Molecular Weight : 329.33 g/mol
- CAS Number : 142421-57-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits:
- Inhibition of Kinases : It has been reported to inhibit c-KIT kinase activity, which is significant in various cancers, including gastrointestinal stromal tumors (GISTs) .
- Anticancer Activity : The compound shows potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models .
Anticancer Activity
A study evaluated the anticancer properties of quinoline derivatives, including our compound of interest. The results indicated:
- Zebrafish Embryo Model : Compounds similar to this compound were identified as potent growth inhibitors, demonstrating significant toxicity against cancer cell lines .
- Cell Viability Assays : The compound was tested against various cancer cell lines, showing a dose-dependent reduction in cell viability.
Enzyme Inhibition
The compound's ability to interact with enzymes has been investigated:
- Enzyme-Substrate Interactions : It acts as a probe for studying enzyme kinetics and metabolic pathways. Its structural features allow it to bind effectively to active sites of target enzymes .
Study 1: c-KIT Inhibition
In a preclinical study involving c-KIT mutants resistant to traditional therapies, this compound demonstrated:
- Potent Inhibition : Effective against various c-KIT mutants with a good pharmacokinetic profile.
- In Vivo Efficacy : Showed significant antitumor efficacy in mouse models bearing c-KIT mutations .
Study 2: Toxicity Assessment
The toxicity profile was assessed using zebrafish embryos:
- Apoptotic Staining Assays : Indicated increased cell death at higher concentrations, suggesting a need for careful dosage consideration in therapeutic applications .
Data Summary
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO/c1-15-10-16(2)12-20(11-15)29-23-21(14-18-6-3-4-9-22(18)28-23)17-7-5-8-19(13-17)24(25,26)27/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSVHIRJEGXWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.